

Thermochemical Properties of 4-Chloro-N-ethyl-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-N-ethyl-2-nitroaniline

Cat. No.: B1593826

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of **4-Chloro-N-ethyl-2-nitroaniline** (CAS No: 28491-95-4, Molecular Formula: $C_8H_9ClN_2O_2$). Due to the current absence of specific experimental thermochemical data for this compound in publicly available literature, this document focuses on detailing the established experimental and computational protocols that can be employed for its characterization. Furthermore, this guide presents available data for the closely related compound, 4-chloro-2-nitroaniline, to offer a comparative baseline. The content herein is intended to equip researchers and professionals in drug development and chemical sciences with the necessary information to pursue the thermochemical analysis of this and similar compounds.

Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative. The thermochemical properties of such compounds are of significant interest in various fields, including drug development, materials science, and process safety. Understanding properties like the enthalpy of formation, enthalpy of combustion, and vapor pressure is crucial for predicting the stability, reactivity, and behavior of the molecule under different conditions. This guide outlines the primary experimental and computational approaches for determining these key thermochemical parameters.

Physicochemical Data of Related Compound

While experimental thermochemical data for **4-Chloro-N-ethyl-2-nitroaniline** is not currently available, data for the parent compound, 4-chloro-2-nitroaniline, provides a useful reference.

Property	Value	Compound
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	4-chloro-2-nitroaniline
CAS Number	89-63-4	4-chloro-2-nitroaniline
Melting Point	116-118 °C	4-chloro-2-nitroaniline
Vapor Pressure	0.00048 mmHg (at 25 °C)	4-chloro-2-nitroaniline

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of **4-Chloro-N-ethyl-2-nitroaniline**.

Determination of Enthalpy of Combustion via Rotating Bomb Calorimetry

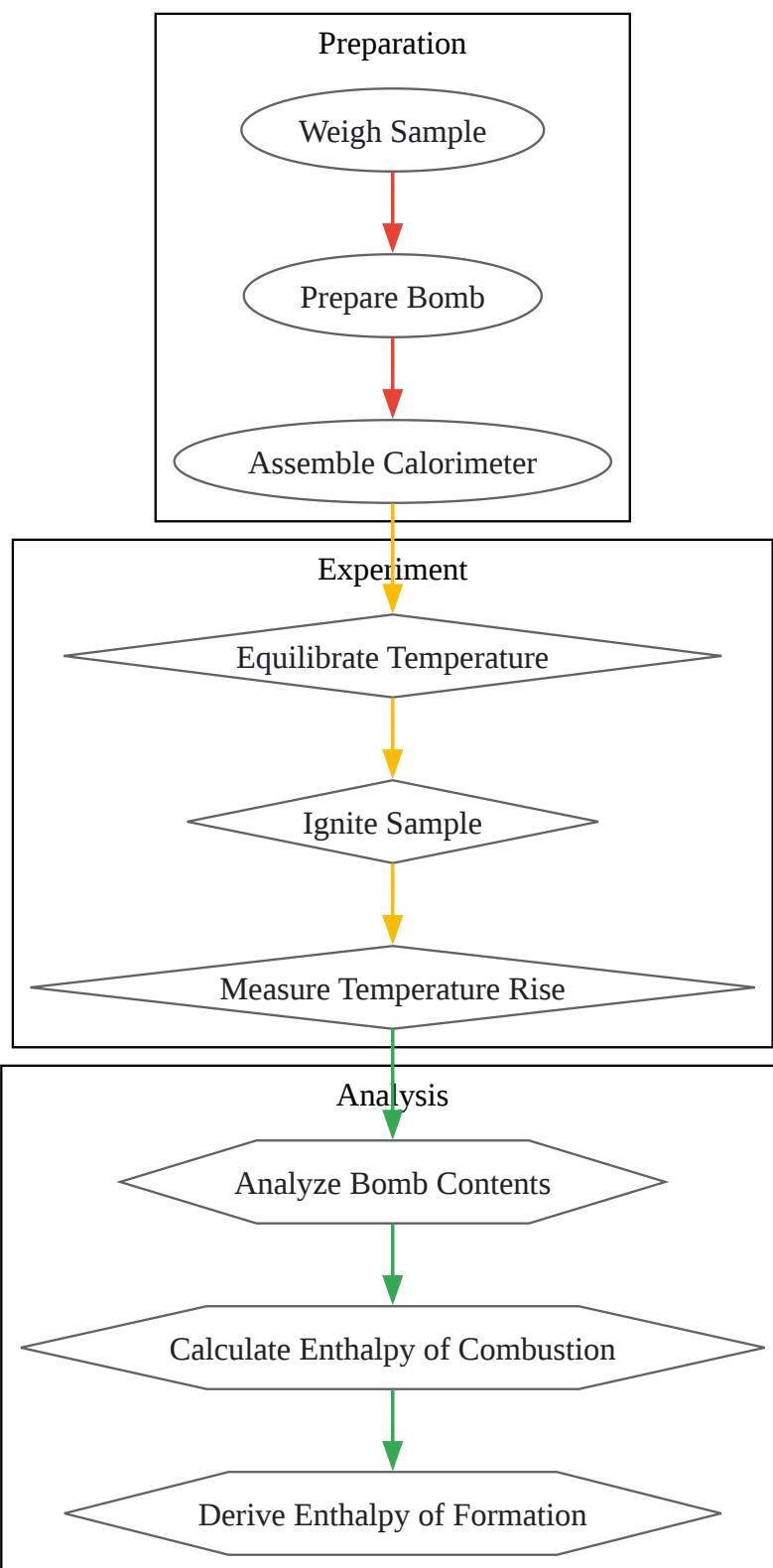
The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion. For halogenated compounds, rotating bomb calorimetry is the preferred method.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released during combustion is absorbed by the water and the bomb, leading to a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The rotation of the bomb ensures that the combustion products, including hydrochloric acid formed from the chlorine atom, are dissolved in a solution placed in the bomb, allowing for accurate energy corrections.

Detailed Protocol:

- **Sample Preparation:** A pellet of a known mass (typically 0.5 - 1.0 g) of **4-Chloro-N-ethyl-2-nitroaniline** is prepared.
- **Bomb Setup:** A small amount of a suitable solvent (e.g., a dilute solution of arsenious oxide or sodium sulfite) is placed in the bottom of the bomb to dissolve the chlorine-containing products. The sample pellet is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with a portion of it in contact with the sample.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Assembly:** The sealed bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The calorimeter lid, equipped with a stirrer and a temperature measuring device (e.g., a platinum resistance thermometer), is secured.
- **Temperature Equilibration:** The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of change is observed.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to determine the heat loss to the surroundings.
- **Analysis of Products:** After the experiment, the bomb is depressurized, and the contents are analyzed to quantify the amount of nitric acid and hydrochloric acid formed.
- **Calculation:** The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition, the heat of formation of nitric acid, and the reaction of chlorine.

Diagram of Experimental Workflow for Rotating Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined using several methods.

Principle: This technique directly measures the heat absorbed during the sublimation of a small sample under high vacuum. A sample is dropped into a heated calorimetric cell, and the heat flow associated with its sublimation is measured by a sensitive thermopile.

Detailed Protocol:

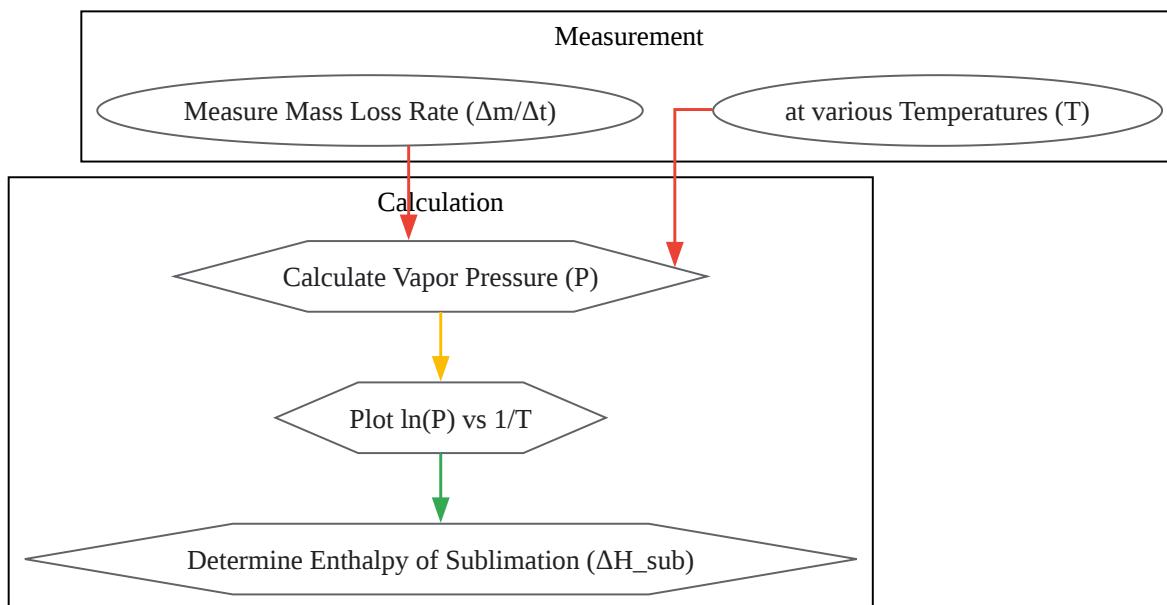
- **Sample Preparation:** A small, accurately weighed sample (1-5 mg) of **4-Chloro-N-ethyl-2-nitroaniline** is loaded into a capillary tube.
- **Instrument Setup:** The Calvet microcalorimeter is set to a constant temperature at which the compound will sublime at a measurable rate.
- **Measurement:** The sample-containing capillary is dropped into the measurement cell of the calorimeter. An empty capillary is simultaneously dropped into the reference cell.
- **Data Acquisition:** The heat flow as a function of time is recorded. The initial endothermic peak corresponds to the heating of the sample to the calorimeter temperature. This is followed by a broader endotherm corresponding to the sublimation process.
- **Calibration:** The instrument is calibrated by introducing a known amount of heat using the Joule effect (electrical heating).
- **Calculation:** The area under the sublimation peak is integrated and compared to the calibration to determine the enthalpy of sublimation at the experimental temperature. The value is then corrected to the standard temperature (298.15 K).

Principle: This method measures the rate of mass loss of a sample through a small orifice into a vacuum at a given temperature. The vapor pressure can be calculated from this rate, and the enthalpy of sublimation can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Detailed Protocol:

- Sample Preparation: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
- Experimental Setup: The Knudsen cell is placed in a temperature-controlled chamber connected to a high-vacuum system.
- Measurement: The cell is heated to a series of constant temperatures. At each temperature, the mass loss over a specific period is determined by either continuous monitoring with a microbalance or by weighing the cell before and after the experiment.
- Calculation of Vapor Pressure: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.
- Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔH_{sub}) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation: $d(\ln P)/d(1/T) = -\Delta H_{sub}/R$

Diagram of Logical Relationship in Knudsen Effusion Method



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Caption: Logical flow for determining sublimation enthalpy.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

Principle: Quantum chemical calculations, such as those based on density functional theory (DFT) or more accurate ab initio methods (e.g., G3, G4, CBS-QB3), can be used to calculate the total electronic energy of a molecule. By combining this with calculated vibrational frequencies (for thermal corrections) and the energies of the constituent atoms in their standard states, the gas-phase enthalpy of formation can be estimated.

Computational Workflow:

- Molecular Geometry Optimization: The 3D structure of **4-Chloro-N-ethyl-2-nitroaniline** is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
- Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set.
- Atomization Energy Calculation: The total energies of the individual atoms (C, H, Cl, N, O) in their ground electronic states are calculated at the same level of theory.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method: $\Delta_f H^\circ(\text{gas}, 298.15 \text{ K}) = E_{\text{molecule}} + ZPVE + (H_{298} - H_0) - \sum [E_{\text{atom}} + (H_{298} - H_0)_{\text{atom}}] + \sum \Delta_f H^\circ(\text{atom}, 298.15 \text{ K})$ where E represents the calculated total energies, and the summations are over all atoms in the molecule using their experimental standard enthalpies of formation.

Conclusion

While direct experimental thermochemical data for **4-Chloro-N-ethyl-2-nitroaniline** remains to be determined, this guide provides a comprehensive framework for its acquisition. The detailed experimental protocols for rotating bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method, along with a robust computational workflow, offer clear pathways for researchers to obtain the necessary data. The provided information for the related compound, 4-chloro-2-nitroaniline, serves as a valuable point of comparison. The application of these methodologies will enable a thorough thermochemical characterization of **4-Chloro-N-ethyl-2-nitroaniline**, supporting its further investigation and application in scientific and industrial contexts.

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